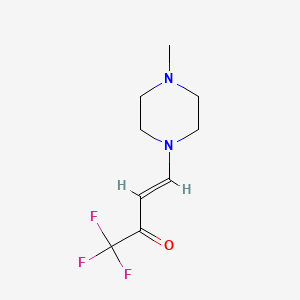

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one is a chemical compound with the molecular formula C9H13F3N2O . It’s a member of the class of compounds known as trifluoromethylpyridines .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly detailed in the available resources .Aplicaciones Científicas De Investigación

Chemical Synthesis and Properties

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one has been utilized in various chemical syntheses and structural studies. For instance, it reacts with 2-pyridylcarboxamidrazone to produce corresponding trifluoro-aryl-butenones, which further react with copper(II) chloride to give adducts. These adducts, such as dichloro-[3-(4-fluorophenyl)-1-(imino-pyridin-2-yl-methyl)-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazole]-copper(II), are studied for their crystal structures, providing insights into molecular interactions and potential applications in drug design (Bonacorso et al., 2003).

Synthesis of Heterocyclic Compounds

It's involved in the novel synthesis of heterocyclic compounds, such as furans and pyrazoles. These compounds are of interest due to their diverse biological activities and potential applications in pharmaceuticals. For example, the synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans was achieved through palladium-catalyzed cyclization-isomerization, starting from a trifluoro-alkynylbut-2-en-l-ol derivative (Zhang, Zhao, & Lu, 2007).

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound serves as a precursor or intermediate in the synthesis of various drugs. For instance, it has been used in the synthesis of temafloxacin, a potent antibacterial agent. The process involves regiospecific displacement and intramolecular nucleophilic displacement cyclization reactions, showcasing its utility in complex organic syntheses (Chu, Lico, Claiborne, & Faubl, 1992).

Structural Analysis and Molecular Interactions

The compound is also significant in the study of molecular interactions and crystal structures. For example, the analysis of intermolecular interactions in derivatives of 1,2,4-triazoles, where this compound serves as a building block, provides valuable insights into the nature of hydrogen bonds and other interactions in crystalline solids (Panini et al., 2014).

Development of New Synthetic Methods

Additionally, the compound plays a role in the development of new synthetic methods for various chemical structures, such as CF3-containing furan-3-ones and bispyrazoles. This showcases its versatility in organic synthesis and the development of novel compounds with potential applications in various fields (Bazhin et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

(E)-1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3N2O/c1-13-4-6-14(7-5-13)3-2-8(15)9(10,11)12/h2-3H,4-7H2,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVPPIFYFLQVQL-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C=CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)/C=C/C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2510132.png)

![[(2,4-Difluorophenyl)methyl]urea](/img/structure/B2510142.png)

![2-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2510144.png)

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2510145.png)

![2-Chloro-N-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methyl]acetamide](/img/structure/B2510150.png)

![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2510151.png)

![1-methyl-8-(4-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2510152.png)